molecular formula C142H224N40O39S B7886725 CID 75358211

CID 75358211

Cat. No.: B7886725
M. Wt: 3147.6 g/mol
InChI Key: RZGBUJXSKLDAFE-HUPGAZOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 75358211 is a chemical compound identified in PubChem, a public database for chemical structures and biological activities. While the provided evidence lacks direct structural or functional data for this compound, it is referenced in analytical contexts such as mass spectrometry (e.g., GC-MS total ion chromatograms) and vacuum distillation fractions in studies involving complex mixtures like essential oils or synthetic intermediates .

Properties

InChI

InChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155)/t75-,76-,77+,78+,79+,88-,89-,90-,91-,92-,93-,94+,95-,96-,97+,98+,99+,100+,101-,102+,103+,104+,105-,106-,111+,112-,113+,114+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGBUJXSKLDAFE-HUPGAZOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H224N40O39S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3147.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, methodologies for comparing compounds in related research can be inferred:

2.1. Structural Analogues

Studies on substrates and inhibitors (e.g., taurocholic acid [CID 6675], betulin [CID 72326]) highlight the importance of functional groups and stereochemistry in biological activity . For CID 75358211, structural comparison would require:

  • Core scaffold analysis : Identifying shared backbones (e.g., triterpenes, steroids) with compounds like betulinic acid [CID 64971] or DHEAS [CID 12594].
  • Substituent effects : Comparing side chains or modifications that influence solubility, binding affinity, or metabolic stability.
2.2. Functional Analogues

Functional similarity can be assessed based on applications:

  • Mass spectrometry behavior : this compound’s fragmentation patterns under collision-induced dissociation (CID) could resemble those of saponins or glycosides, which exhibit characteristic cleavage of glycosidic bonds .
  • Biological activity : If this compound is linked to therapeutic effects (e.g., anti-inflammatory or anticancer properties), comparisons with compounds like irbesartan [CID 3749] or troglitazone [CID 5591] would focus on shared molecular targets or pathways .

Research Findings and Data

While direct experimental data for this compound is absent in the evidence, key insights from analogous studies include:

Table 1: Comparison of this compound with Hypothetical Analogues
Compound (CID) Core Structure Functional Groups Key Applications/Findings References
This compound Undetermined Likely esters Detected in essential oil fractions via GC-MS
Betulin (CID 72326) Triterpene Hydroxyl, alkene Antiviral, anti-inflammatory agent
DHEAS (CID 12594) Steroid sulfate Sulfate, hydroxyl Neurosteroid, biomarker for diseases
Taurocholic acid (CID 6675) Bile acid Amide, hydroxyl Lipid digestion, drug transport
Key Observations :
  • Analytical techniques : this compound’s characterization relies on GC-MS and vacuum distillation, similar to saponin analysis in ginseng .

Notes on Evidence Utilization

  • The lack of direct data for this compound necessitated extrapolation from studies on analogous compounds (e.g., CID 72326, CID 12594) .
  • Mass spectrometry and chromatographic techniques (e.g., LC-ESI-MS) are critical for comparative analysis, as demonstrated in ginseng saponin studies .

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